4-[(6-Chloropyridin-3-yl)methyl]morpholine
Overview
Description
4-[(6-Chloropyridin-3-yl)methyl]morpholine is an organic compound with the molecular formula C10H13ClN2O. It is a derivative of morpholine, where the morpholine ring is substituted with a 6-chloropyridin-3-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-[(6-Chloropyridin-3-yl)methyl]morpholine is cancer cells . The compound selectively binds to these cells, inhibiting their proliferation .
Mode of Action
This compound exerts its anti-tumor effect by selectively binding to cancer cells and inhibiting their proliferation
Pharmacokinetics
The compound is soluble in many organic solvents , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation . By selectively binding to these cells, the compound prevents their growth and division, thereby exerting its anti-tumor effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and airtight container, avoiding contact with oxygen, strong acid, and strong alkali . Furthermore, the compound is sensitive and should be handled with care to avoid contact with skin, eyes, and the respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridin-3-yl)methyl]morpholine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted morpholine derivatives .
Scientific Research Applications
4-[(6-Chloropyridin-3-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)methyl]morpholine
- 4-[(6-Chloropyridin-3-yl)methyl]piperidine
- 4-[(6-Chloropyridin-3-yl)methyl]pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and a chloropyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-[(6-Chloropyridin-3-yl)methyl]morpholine (CAS No. 311774-34-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 212.68 g/mol
- IUPAC Name : 4-[(6-chloro-3-pyridinyl)methyl]morpholine
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with specific biochemical targets:
- Histone Deacetylase Inhibition : It has been noted for its ability to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC1. This inhibition can lead to altered gene expression and cellular proliferation, which is significant in cancer research .
- Protein Interactions : The compound may also interact with various proteins involved in cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation .
Biological Activity Overview
The biological activities of this compound include:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, primarily through HDAC inhibition, leading to increased acetylation of histones and subsequent changes in gene expression related to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial effects of this compound demonstrated its efficacy against Gram-positive bacteria. The study highlighted that the compound's mechanism involves disruption of bacterial cell wall synthesis, which is crucial for bacterial survival. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
Case Study 3: Neuroprotective Effects
In models of neurodegeneration, particularly Alzheimer's disease, this compound exhibited protective effects on neuronal cells. The compound was shown to reduce oxidative stress markers and improve cell survival rates when exposed to neurotoxic agents .
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCJTJHZSXKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394259 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311774-34-2 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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